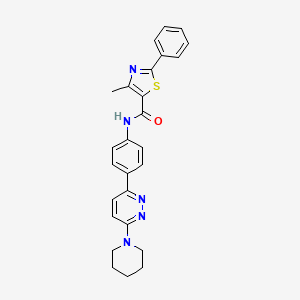

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C26H25N5OS and its molecular weight is 455.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound contains, are present in more than twenty classes of pharmaceuticals . Thiazoles, another component of this compound, are found in many potent biologically active compounds .

Mode of Action

Piperidine-containing compounds and thiazoles have been associated with a wide range of biological activities . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the context in which the compound is used.

Biochemical Pathways

Piperidine derivatives and thiazoles are known to interact with a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Piperidine derivatives and thiazoles have been associated with a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

Thiazoles are known to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

4-Methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide, identified by its CAS number 922589-52-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H25N5OS, with a molecular weight of 455.6 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a piperidinyl group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 922589-52-4 |

| Molecular Formula | C26H25N5OS |

| Molecular Weight | 455.6 g/mol |

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is involved in insulin signaling and can be targeted for diabetes treatment. Compounds like thiazole derivatives have shown promising PTP1B inhibitory activity, suggesting potential applications in metabolic disorders .

- Anticancer Activity : Studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. The presence of the piperidinyl moiety may contribute to enhanced cytotoxic effects against tumors .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of similar thiazole compounds. For instance:

- In vitro Studies : Compounds with thiazole structures have been tested against several cancer types, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The results indicated significant antiproliferative effects, with some compounds achieving IC50 values in the low micromolar range .

Inhibition of PTP1B

A specific study focused on thiazole derivatives reported that certain compounds exhibited strong inhibitory effects on PTP1B, with IC50 values around 6.37 µM for the most potent derivatives . This suggests that this compound could similarly interact with this target.

Case Studies

- Case Study on Insulin Sensitivity : A study involving a series of thiazole derivatives demonstrated improved insulin sensitivity in diabetic models when administered in conjunction with PTP1B inhibitors. The tested compound showed promise in enhancing glucose uptake in muscle cells .

- Antitumor Activity Assessment : In vivo studies using xenograft models indicated that compounds structurally similar to our target compound significantly reduced tumor growth rates compared to controls, underscoring their potential as anticancer agents .

Applications De Recherche Scientifique

Insecticidal Activity

One of the prominent applications of this compound is its effectiveness as an insecticide . Research indicates that it operates by activating ryanodine receptors , which are crucial for regulating calcium channels involved in muscle contraction within insects. This mechanism disrupts normal nervous system function, leading to paralysis and death in target pest species. Studies have shown effectiveness against various insect pests from the orders Lepidoptera , Coleoptera , and Diptera .

Key Findings:

- Target Pests: Effective against multiple insect pests.

- Mechanism: Activates ryanodine receptors, disrupting calcium regulation.

Anticancer Potential

The compound also shows promise in anticancer applications. Thiazole derivatives have been widely studied for their ability to inhibit various cancer cell lines. In particular, compounds structurally related to 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide have demonstrated inhibitory effects on cancer cell proliferation.

Case Study:

In a study examining thiazole-pyridine hybrids, one derivative exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil , indicating potential for further development in cancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Research has indicated that modifications to the thiazole and phenyl groups can significantly influence biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl, Br) | Increased anticancer activity |

| Substituted phenyl groups | Enhanced insecticidal properties |

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The synthesis of 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide involves multi-step protocols, often leveraging:

-

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

-

Pyridazine Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 6-(piperidin-1-yl)pyridazin-3-yl group .

-

Carboxamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., HCTU, HOBt) between the thiazole-5-carboxylic acid and the aniline derivative .

Example Synthesis Pathway :

Thiazole Core

-

Electrophilic Substitution : Limited due to electron-withdrawing carboxamide group; reacts preferentially at C-4 methyl or C-2 phenyl positions under strong electrophiles (e.g., nitration) .

-

Oxidation : The methyl group at C-4 is susceptible to oxidation with KMnO₄/H₂SO₄, forming a carboxylic acid derivative.

Pyridazine-Piperidine Moiety

-

Nucleophilic Aromatic Substitution : Piperidine at C-6 of pyridazine can be replaced with other amines (e.g., morpholine) under microwave-assisted conditions .

-

Hydrolysis : Acidic cleavage of the piperidine group (HCl, 110°C) yields 6-hydroxypyridazin-3-yl derivatives.

Carboxamide Group

-

Hydrolysis : Forms thiazole-5-carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, EtOH) conditions .

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine, though this is rarely performed due to steric hindrance .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with DSC showing an exothermic peak at 265°C.

-

Photodegradation : UV light induces cleavage of the thiazole-pyridazine bond, forming phenylthiazole and pyridazine fragments.

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in acidic/basic media (t₁/₂ = 2–4 hrs at pH 1 or 13).

Catalytic and Metal-Mediated Reactions

Propriétés

IUPAC Name |

4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGMQAKMQCIVKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.